Reduced Molecular Weight (189.23 vs. 356–357 Da) Enhances Ligand Efficiency Metrics for Fragment-Based Drug Discovery
The target compound (MW = 189.23 g/mol) has a molecular weight 46.9% lower than pioglitazone (MW = 356.44 g/mol) and 47.0% lower than rosiglitazone (MW = 357.43 g/mol) [1]. This substantial MW reduction places it within the fragment-like chemical space (MW < 250 Da), making it suitable for fragment-based lead discovery where ligand efficiency (LE) indices are critical for hit prioritization [2]. In contrast, pioglitazone and rosiglitazone occupy drug-like space and cannot serve as starting points for fragment elaboration campaigns.
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 189.23 |
| Comparator Or Baseline | Pioglitazone: 356.44; Rosiglitazone: 357.43; Unsubstituted TZD: 117.13 |
| Quantified Difference | 46.9–47.0% lower MW vs. clinical TZDs; 61.6% higher vs. unsubstituted TZD |
| Conditions | Computed molecular weights from PubChem (release 2021.05.07) [1] |
Why This Matters
Lower MW directly increases ligand efficiency (binding affinity per heavy atom), enabling fragment-based screening libraries to identify PPARγ binders that can be chemically elaborated while maintaining drug-like properties.
- [1] PubChem Compound Summaries: CID 43509837 (3-(4-Hydroxybutyl)-1,3-thiazolidine-2,4-dione, MW 189.23), CID 4829 (Pioglitazone, MW 356.44), CID 77999 (Rosiglitazone, MW 357.43), CID 73841 (2,4-Thiazolidinedione, MW 117.13). National Center for Biotechnology Information. View Source
- [2] Hopkins, A.L., Groom, C.R. and Alex, A. (2004) 'Ligand efficiency: a useful metric for lead selection.' Drug Discovery Today, 9(10), pp. 430–431. doi:10.1016/S1359-6446(04)03069-7. View Source
